

Target Profile & Quantitative Inhibition Data

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Compound Focus: Voxtalisib

CAS No.: 934493-76-2

Cat. No.: S548982

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Voxtalisib is characterized as a potent, reversible, and ATP-competitive **dual inhibitor** that primarily targets all class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2) [1] [2]. This dual activity is designed to more completely block the PI3K signaling axis and overcome feedback loops that can limit the efficacy of single-target agents [3] [4].

While a specific IC₅₀ value for **Voxtalisib** against DNA-PK was not located in the available search results, the following table summarizes its activity against its primary targets.

Table 1: Documented Primary Targets of Voxtalisib

Target Category	Specific Targets	Reported Activity
Class I PI3Ks	p110 α , p110 β , p110 γ , p110 δ	Potent, pan-class I inhibitor [1] [2].
mTOR Complexes	mTORC1 & mTORC2	Direct inhibitor [1].

For context, some other dual PI3K/mTOR inhibitors, such as **PI-103**, are documented to also inhibit DNA-PK (IC₅₀ = 14 nM) [3] [4]. This suggests that DNA-PK inhibition is a plausible property for inhibitors in this class, though it must be verified for each specific compound.

Experimental & Clinical Protocol Summary

The search results provide details on **Voxtalisib**'s use in clinical trials and analytical methods for its quantification.

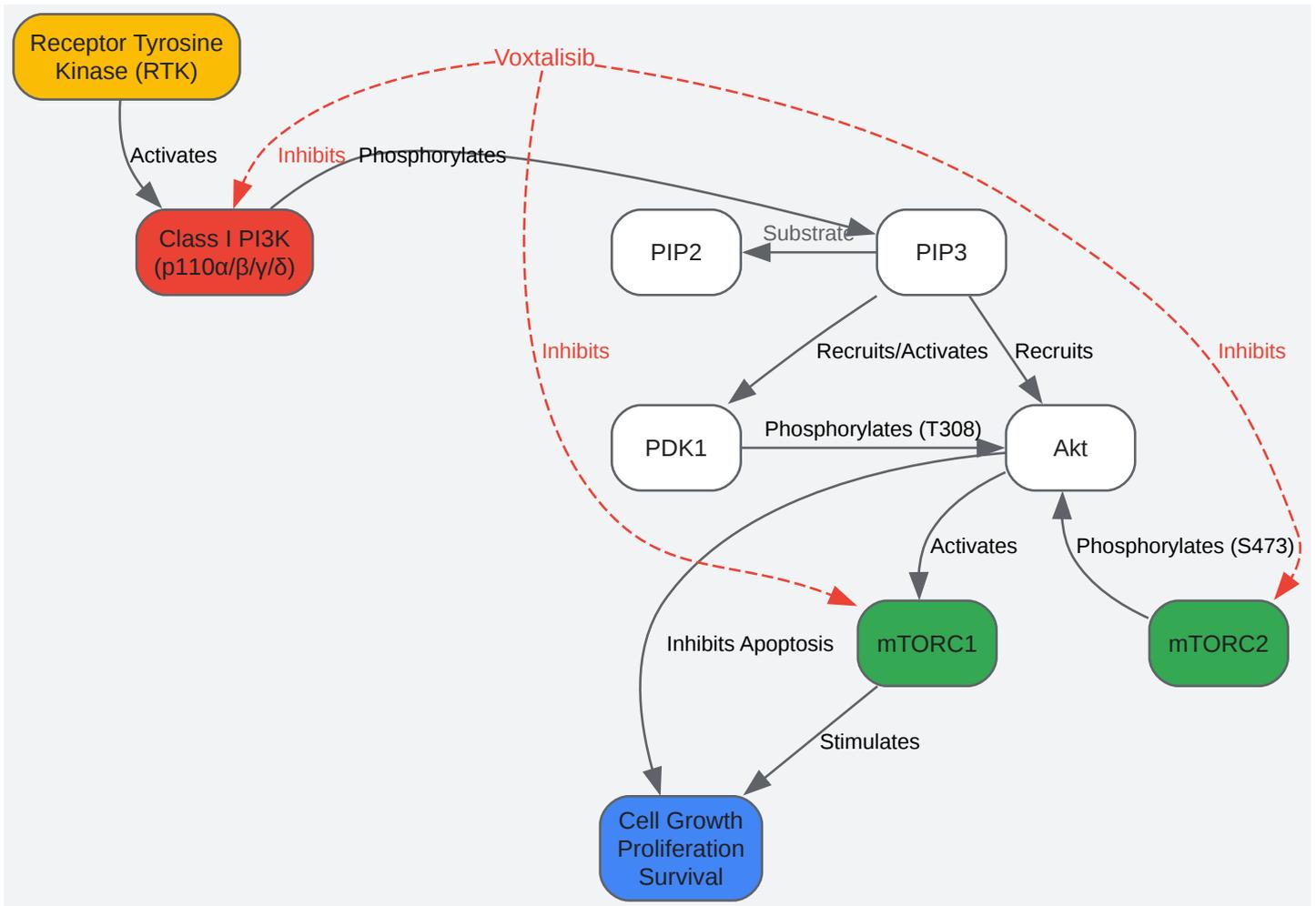
Table 2: Key Methodologies for Voxtalisib Research

Application Area	Key Methodological Details
Clinical Dosing (Phase I)	Voxtalisib was administered orally at 90 mg once daily (q.d.) or 40 mg twice daily (b.i.d.) in combination with temozolomide (200 mg/m ² /d) for patients with high-grade glioma [1].

| **Bioanalytical Quantification (UPLC-MS/MS)** | **Technique:** UPLC-MS/MS with positive electrospray ionization. **Sample Prep:** Protein precipitation with acetonitrile. **Chromatography:** Acquity BEH C18 column with acetonitrile/0.1% formic acid gradient elution. **Detection:** SRM transition **m/z 270.91** → **242.98** for **Voxtalisib** [2]. | | **Pharmacodynamic Assessment** | Moderate inhibition of the PI3K/mTOR pathway was assessed in **skin biopsies** from patients, demonstrating target engagement in clinical trials [1]. |

Signaling Pathway Context

The following diagram illustrates the position of **Voxtalisib**'s primary targets within the canonical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.



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Voxtalisib directly inhibits PI3K and mTOR complexes to block oncogenic signaling.

Research Recommendations

Based on the gathered information, here are steps to clarify **Voxtalisib**'s relationship with DNA-PK:

- **Consult Primary Literature:** Search for the original preclinical studies on **Voxtalisib** (e.g., "Discovery of XL765") in scientific journals, which typically contain comprehensive kinase profiling data.
- **Leverage Kinase Profiling Databases:** Use commercial kinase profiling databases or services, which may contain screening data for **Voxtalisib** against hundreds of kinases, including DNA-PK.
- **Design Validation Experiments:** To conclusively determine activity, you could employ a **DNA-PK kinase assay** measuring the phosphorylation of a specific substrate (like a peptide derived from

XRCC4) in the presence of **Voxtalisib**, similar to the methods used to characterize PI-103 [3].

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References

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